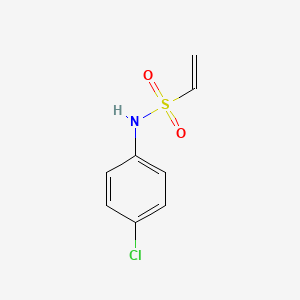
N-(4-chlorophenyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)ethenesulfonamide is an organic compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethenesulfonamide moiety
Métodos De Preparación
The synthesis of N-(4-chlorophenyl)ethenesulfonamide typically involves the reaction of 4-chloroaniline with ethenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
N-(4-Chlorophenyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)ethenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of folic acid in bacteria, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(4-Chlorophenyl)ethenesulfonamide can be compared with other similar compounds, such as:
N-(4-Isobutylphenyl)ethenesulfonamide: This compound has a similar structure but with an isobutyl group instead of a chlorine atom.
N-(4-Benzylphenyl)ethenesulfonamide:
N-(4-Methoxyphenyl)ethenesulfonamide: The presence of a methoxy group in this compound influences its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H8ClNO2S |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h2-6,10H,1H2 |
Clave InChI |
FXLYRZKWKGKOPR-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



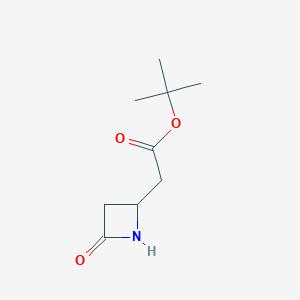

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
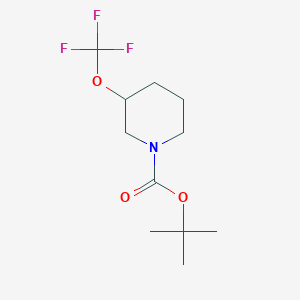

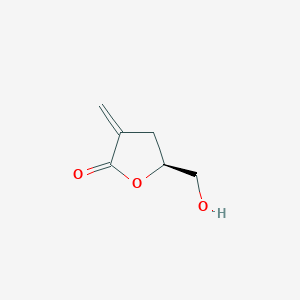
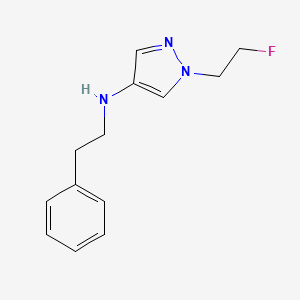

![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)
